3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
This compound is a complex heterocyclic molecule with a unique structure. Let’s break it down:
Chemical Formula: CHNOS
IUPAC Name: (5Z)-3-(3-methoxypropyl)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
Chemical Reactions Analysis
The compound may undergo several reactions, including:
- Major Products : These would vary based on reaction conditions, but the compound’s core structure would remain intact.
Oxidation: Oxidative processes could modify functional groups.
Reduction: Reduction reactions might reduce double bonds or carbonyl groups.
Substitution: Substitution reactions could replace specific atoms or groups.
Common Reagents and Conditions: These would depend on the specific reaction. For example
Scientific Research Applications
Researchers have explored this compound’s potential in various fields:
- Medicine : Investigating its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer effects.
- Chemistry : Studying its reactivity and potential as a building block for other compounds.
- Biology : Assessing its impact on cellular processes or biological pathways.
Mechanism of Action
The compound’s mechanism likely involves interactions with specific molecular targets. For instance:
- Enzymes : It might inhibit or activate enzymes.
- Cell Signaling Pathways : Modulating cellular responses.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers would compare this compound to related structures. Its uniqueness lies in the combination of the thiazolidinone, pyrazole, and pyrimidine moieties.
Remember that this compound is part of a collection of rare and unique chemicals, and further research is needed to fully understand its properties and applications
Properties
Molecular Formula |
C21H24N4O3S3 |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
(5Z)-3-(3-methoxypropyl)-5-[(9-methyl-4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H24N4O3S3/c1-14-5-3-6-24-17(14)22-18(23-8-11-30-12-9-23)15(19(24)26)13-16-20(27)25(21(29)31-16)7-4-10-28-2/h3,5-6,13H,4,7-12H2,1-2H3/b16-13- |
InChI Key |
UHNYFHIRQWLYLT-SSZFMOIBSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCOC)N4CCSCC4 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCOC)N4CCSCC4 |
Origin of Product |
United States |
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